Methyl Cyclohex-2-ene-1-carboxylate

Overview

Description

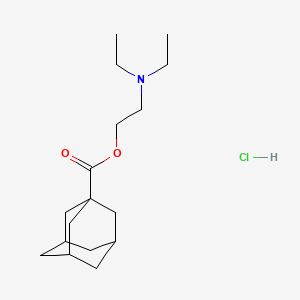

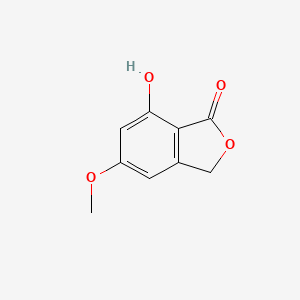

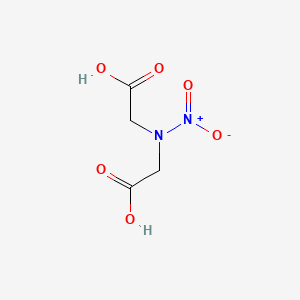

“Methyl Cyclohex-2-ene-1-carboxylate” is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “this compound” has been studied in the context of kinetic resolution. A bacterial carboxylesterase (CarEst3) was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature with a density of 1.028 g/mL at 20 °C .Scientific Research Applications

Synthesis and Chemical Reactions

Methyl cyclohex-2-ene-1-carboxylate is involved in various synthetic processes and chemical reactions. For instance, it can be synthesized from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide and can react with sodium hydride and N-methylaniline, leading to a mixture of products (Bourke & Collins, 1996). Additionally, it's a product in the thermolysis of certain dimethoxy compounds, highlighting its role in complex chemical transformations.

Metabolic Studies

This compound has been studied in the context of metabolism by specific microorganisms. "Syntrophus aciditrophicus" utilizes cyclohex-1-ene carboxylate in cocultures with hydrogen-using microorganisms. This process involves several metabolic pathways and enzymatic activities, demonstrating the biochemical significance of such compounds (Elshahed et al., 2001).

Enzymatic Processes

Enzymatic desymmetrization of related compounds like dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce monoesters has been reported, indicating the potential of this compound in enzymatic synthesis and its application in producing pharmaceutical intermediates (Goswami & Kissick, 2009).

Industrial Applications

In an industrial context, the enzymatic hydrolysis of related meso-diester compounds to produce pharmaceutical monoesters has been researched. This involves using specific enzymes and optimizing operational parameters for efficient production, highlighting the industrial relevance of such compounds (Sousa et al., 2003).

Safety and Hazards

“Methyl Cyclohex-2-ene-1-carboxylate” is classified as a combustible liquid (Category 4, H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

Mechanism of Action

Target of Action

Methyl Cyclohex-2-ene-1-carboxylate is a carboxylic ester . It has been found to interact with bacterial carboxylesterase (CarEst3), which was identified by genome mining . CarEst3 has been shown to efficiently hydrolyze racemic this compound .

Mode of Action

The interaction of this compound with CarEst3 results in the hydrolysis of the compound . This process is efficient and displays a high substrate tolerance .

Biochemical Pathways

The hydrolysis of this compound by CarEst3 leads to the synthesis of (S)-CHCM . This process is part of a larger biochemical pathway that involves the transformation of various compounds.

Result of Action

The hydrolysis of this compound by CarEst3 results in the synthesis of (S)-CHCM . This product can be used in further biochemical reactions.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of its hydrolysis by CarEst3 can be affected by factors such as temperature and pH . Additionally, the stability of the compound can be influenced by storage conditions .

properties

IUPAC Name |

methyl cyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVHTVRTQUBZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451592 | |

| Record name | Methyl cyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25662-37-7 | |

| Record name | Methyl cyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Thieno[3,4-c]thiophene](/img/structure/B1654585.png)

methanone](/img/structure/B1654597.png)

![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1654598.png)